molecular formula C11H20N2O2 B12967469 (1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12967469
M. Wt: 212.29 g/mol
InChI Key: HGLKMYOTFGKEDG-ZAZKALAHSA-N
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Description

(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a suitable bicyclic ketone with an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, leading to a more consistent product.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The carbonyl group in the bicyclic structure can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific stereochemistry, which is crucial in the development of pharmaceuticals.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a valuable tool for understanding receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to bind to specific targets in the body, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets in the body. The compound’s structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate:

    (1S,4S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate: A stereoisomer with different biological activity.

    (1R,4R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: A hydroxyl derivative with distinct chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino and a tert-butyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9?/m1/s1

InChI Key

HGLKMYOTFGKEDG-ZAZKALAHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CC2N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2N

Origin of Product

United States

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